molecular formula C12H10ClN B1423936 6-Chloro-biphenyl-3-ylamine CAS No. 56970-25-3

6-Chloro-biphenyl-3-ylamine

Cat. No.: B1423936
CAS No.: 56970-25-3
M. Wt: 203.67 g/mol
InChI Key: BSDFOSUPRZEWQI-UHFFFAOYSA-N
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Description

6-Chloro-biphenyl-3-ylamine is an organic compound with the chemical formula C12H10ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 6th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-biphenyl-3-ylamine involves the Suzuki coupling reaction. This method typically uses 4-chloro-3-iodoaniline and phenylboronic acid as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and uses sodium carbonate as a base in a mixture of 1,4-dioxane and water. The reaction is carried out at 110°C for 24 hours under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is scalable and can be adapted for industrial synthesis. The use of palladium catalysts and boronic acids is common in large-scale organic synthesis due to their efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-biphenyl-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-biphenyl-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-biphenyl-3-ylamine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The chlorine and amine groups can form hydrogen bonds or electrostatic interactions with biological targets, influencing molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-biphenyl-3-ylamine
  • 6-Bromo-biphenyl-3-ylamine
  • 6-Chloro-biphenyl-4-ylamine

Uniqueness

6-Chloro-biphenyl-3-ylamine is unique due to the specific positioning of the chlorine and amine groups, which can significantly influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

4-chloro-3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDFOSUPRZEWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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